(2,6-Dichlorobenzyl)boronic acid

Descripción general

Descripción

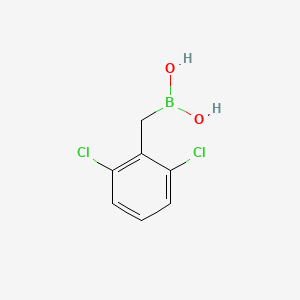

(2,6-Dichlorobenzyl)boronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of boronic acid where the boron atom is bonded to a (2,6-dichlorobenzyl) group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mecanismo De Acción

Target of Action

(2,6-Dichlorobenzyl)boronic acid is a type of organoboron compound Organoboron compounds are generally known for their role in the suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to a transition metal such as palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, this compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. In the context of Suzuki-Miyaura cross-coupling reactions, the result of its action would be the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other functional groups could potentially influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

(2,6-Dichlorobenzyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool for studying protease function and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For example, this compound can modulate the activity of proteases that regulate the activation of transcription factors, thereby impacting gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a reversible covalent bond with the active site serine residue of serine proteases. This binding interaction inhibits the catalytic activity of the enzyme, preventing substrate cleavage. Additionally, this compound can influence enzyme conformation, further modulating its activity. These molecular interactions highlight the compound’s potential as a selective protease inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and moisture. In vitro studies have shown that the inhibitory effects of this compound on proteases can persist for several hours, with gradual reduction in activity over time. Long-term exposure to the compound may lead to adaptive cellular responses, including changes in protease expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dosage optimization is crucial for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione and subsequent excretion. The compound can also undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolic processes are facilitated by enzymes such as cytochrome P450s and glutathione S-transferases. The metabolic fate of this compound can influence its pharmacokinetics and toxicity profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), influencing its cellular uptake and efflux. The distribution of this compound is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with target proteases. The compound may also localize to specific organelles, such as lysosomes, depending on its chemical properties and cellular context. Post-translational modifications and targeting signals can influence the subcellular distribution of this compound, affecting its activity and function within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2,6-Dichlorobenzyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of (2,6-dichlorobenzyl)magnesium chloride with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another method includes the direct borylation of (2,6-dichlorobenzyl)halides using a palladium catalyst and a boron source such as bis(pinacolato)diboron .

Industrial Production Methods

Industrial production of this compound typically involves large-scale borylation reactions using efficient catalytic systems. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing waste and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

(2,6-Dichlorobenzyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atoms on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol.

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields phenolic derivatives.

Substitution: Results in substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

C-C and C-N Bond Formation

(2,6-Dichlorobenzyl)boronic acid is utilized in the selective arylation of substrates, particularly in the synthesis of complex organic molecules. For instance, it has been effectively employed in coupling reactions to form C-C bonds. Studies demonstrate its ability to facilitate the synthesis of 6-phenyl-2-chloropurine with high yields when used in conjunction with palladium catalysts under anhydrous conditions .

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| C-C Arylation | 9-benzyl-2,6-dichloropurine | 6-phenyl-2-chloropurine | 77 |

| C-N Coupling | Morpholine | N-substituted products | Variable |

Photocatalytic Reactions

Recent advancements have shown that this compound can be involved in photocatalytic processes for selective bromination. A green method for synthesizing 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene has been developed, highlighting the compound's utility in synthetic organic chemistry .

Medicinal Chemistry

Antiviral Applications

The compound's boronic acid structure has been linked to antiviral activity. Research indicates that derivatives of boronic acids can inhibit viral proteases, including those from SARS-CoV-2 and dengue viruses. The benzoxaborole derivatives have shown promising results against these targets, with modifications such as the incorporation of a dichloro substituent enhancing their activity .

| Compound Type | Target Virus | Inhibition Activity (IC50 μM) |

|---|---|---|

| Benzoxaborole Derivative | SARS-CoV-2 Mpro | Single-digit |

| Benzoxaborole Derivative | DENV NS2B/NS3 | 0.54 |

Materials Science

Sensing Applications

The unique properties of this compound allow for its use in sensing applications, particularly through its interaction with cis-diol functionalities. This property has been exploited for developing sensors that detect specific biomolecules, making it valuable in biochemical analysis and diagnostics .

Case Study 1: Arylation of Purines

A detailed study demonstrated the effectiveness of this compound for the arylation of purines. By employing various palladium catalysts and optimizing reaction conditions, researchers achieved high yields of substituted purines, showcasing the compound's utility in pharmaceutical chemistry .

Case Study 2: Antiviral Drug Development

In a collaborative research effort focused on developing antiviral agents against RNA viruses, this compound derivatives were synthesized and tested for their inhibitory effects on viral proteases. The most active compounds exhibited submicromolar activity against dengue virus proteases and demonstrated low cytotoxicity .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid

- (4-Methoxyphenyl)boronic acid

- (2,4-Dichlorophenyl)boronic acid

Uniqueness

(2,6-Dichlorobenzyl)boronic acid is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s specific structure allows for unique interactions in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

(2,6-Dichlorobenzyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₇H₇BCl₂O₂

- CAS Number : 1072946-39-4

- Structure : The compound features a boronic acid moiety attached to a dichlorobenzyl group, which is crucial for its biological interactions.

Boronic acids, including this compound, are known to interact with various biological targets through the formation of reversible covalent bonds with serine residues in enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where boronic acids can mimic transition states during enzymatic reactions.

Inhibition of Enzymes

-

β-lactamase Inhibition :

- This compound has been studied for its potential to inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Research indicates that boronic acids can serve as effective inhibitors by forming stable complexes with the active site serine of these enzymes .

- Example Study : A series of boronic acids demonstrated significant inhibition against class A and C β-lactamases, suggesting that this compound may similarly enhance the efficacy of β-lactam antibiotics .

- Tubulin Polymerization :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Antimicrobial Efficacy :

- Cancer Therapeutics :

Propiedades

IUPAC Name |

(2,6-dichlorophenyl)methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYUBQONLNWTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=C(C=CC=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674546 | |

| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-39-4 | |

| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.